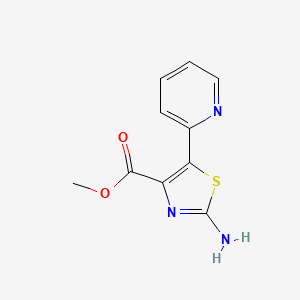

Methyl 2-amino-5-(pyridin-2-yl)thiazole-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

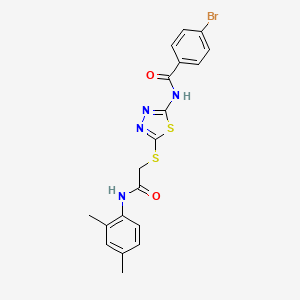

“Methyl 2-amino-5-(pyridin-2-yl)thiazole-4-carboxylate” is a compound that belongs to the class of organic medicinal compounds known as 2-aminothiazoles . These compounds are utilized as starting materials for the synthesis of a diverse range of heterocyclic analogues with promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory, and analgesic agents .

Synthesis Analysis

The synthesis of this compound involves the reaction of hydrazonoyl halides with 2- (1- (4- (1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine . The yield was reported to be 60%, with a melting point of 200–202 °C .Molecular Structure Analysis

The molecular structure of this compound was characterized by FTIR and NMR (1H and 13C) . The IR spectrum showed peaks at 1688 cm-1 (C=O ester), 2953 cm-1 (C–H), 1517 cm-1 (C=C), 1612 cm-1 (C=N), and 3250 cm-1 (OH) .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include reduction and nucleophilic substitution reactions . The final structure of the compound was determined by 1H NMR spectrum .Physical And Chemical Properties Analysis

The compound has a melting point of 200–202 °C . Its 1H NMR (DMSO, δ ppm) and 13C NMR (CDCl3, d ppm) were also reported .Scientific Research Applications

Organic Synthesis and Heterocyclic Chemistry

Methyl 2-amino-5-(pyridin-2-yl)thiazole-4-carboxylate serves as a key intermediate in the synthesis of complex heterocyclic compounds. For instance, it has been used in the synthesis of pyrido[1,2-a]pyrimidin-3-yl)thiazole derivatives through transformations of dimethyl acetone-1,3-dicarboxylate, highlighting its utility in building diverse heterocyclic architectures (Žugelj et al., 2009). Similarly, ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate has been transformed into various 5-substituted 2-aminothiazolo[5,4-c]pyridine derivatives, demonstrating the versatility of thiazole derivatives in organic synthesis (Albreht et al., 2009).

Drug Discovery and Medicinal Chemistry

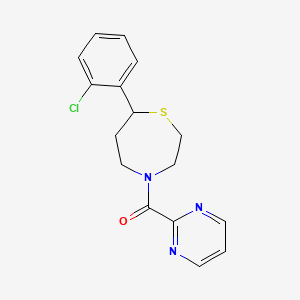

Derivatives of this compound have been explored for their potential biological activities. For example, novel N-(pyrimidin-4-yl)thiazol-2-amine derivatives were synthesized and evaluated as dual-action hypoglycemic agents, activating glucokinase and PPARγ, which are important targets for the treatment of diabetes (Song et al., 2011). This underscores the potential of thiazole derivatives in the development of new therapeutic agents.

Molecular Design and Synthesis of Heterocycles

Thiazole and its derivatives are pivotal in the design and synthesis of heterocyclic compounds with potential pharmacological activities. A study by Galenko et al. (2015) showcased the synthesis of methyl 4-aminopyrrole-2-carboxylates via a relay catalytic cascade reaction, incorporating pyridinium ylides, which illustrates the strategic use of thiazole derivatives in crafting molecules with complex structures and potential bioactivity (Galenko et al., 2015).

Antimicrobial and Antitubercular Activity

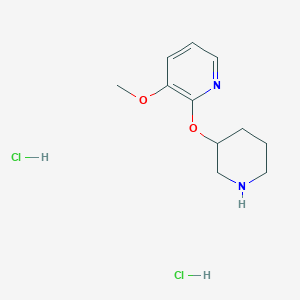

The antimicrobial and antitubercular activities of thiazole derivatives have been a subject of interest. For instance, thiazole-aminopiperidine hybrid analogues were designed and synthesized, showing promising activity against Mycobacterium tuberculosis, indicating the potential of these compounds in treating tuberculosis (Jeankumar et al., 2013).

Mechanism of Action

While the exact mechanism of action of this specific compound is not mentioned in the retrieved papers, 2-aminothiazoles in general have been found to have diverse biological activities, including antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory, and analgesic properties .

Future Directions

properties

IUPAC Name |

methyl 2-amino-5-pyridin-2-yl-1,3-thiazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2S/c1-15-9(14)7-8(16-10(11)13-7)6-4-2-3-5-12-6/h2-5H,1H3,(H2,11,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLXZZWAFJIVQEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(SC(=N1)N)C2=CC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,5,6,7-Tetrahydrobenzo[d]isoxazole-3-carbaldehyde](/img/structure/B2440446.png)

![3-Methyl-6,7-dihydrobenzo[d]isoxazol-4-ol](/img/structure/B2440448.png)

![2-(4-chlorophenoxy)-1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2440449.png)

![N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2440458.png)

![1-(adamantan-1-yl)-3-{2-[3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}urea](/img/structure/B2440459.png)

![[5-bromo-4-morpholino-6-oxo-1(6H)-pyridazinyl]methyl acetate](/img/structure/B2440466.png)

![2-chloro-N-[2-(4-methylpiperidin-1-yl)propyl]pyridine-3-carboxamide](/img/structure/B2440468.png)